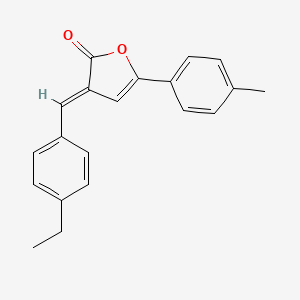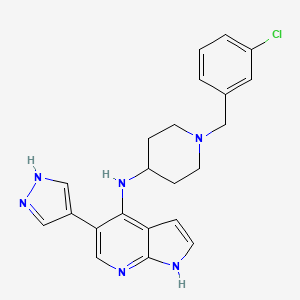
Jak-IN-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-IN-36 is a Janus kinase inhibitor, a type of compound that targets the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for various cellular processes, including immune response, cell growth, and hematopoiesis. This compound has shown promise in treating diseases such as rheumatoid arthritis, myeloproliferative neoplasms, and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the core structure: This step involves the construction of the core scaffold of this compound using various organic reactions such as cyclization, condensation, and coupling reactions.
Functionalization: The core structure is then functionalized with different substituents to enhance its activity and selectivity. This may involve reactions like halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as chromatography and recrystallization to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Jak-IN-36 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, which can be used to modify its activity and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
Jak-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of the JAK-STAT pathway and its involvement in cellular signaling and immune response.
Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis, myeloproliferative neoplasms, and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway .
Mechanism of Action
Jak-IN-36 exerts its effects by inhibiting the activity of Janus kinases, which are key components of the JAK-STAT pathway. By binding to the adenosine triphosphate (ATP)-binding site on Janus kinases, this compound prevents their phosphorylation and activation. This inhibition disrupts the downstream signaling cascade, leading to reduced expression of cytokine-responsive genes and modulation of immune responses .
Comparison with Similar Compounds
Jak-IN-36 is compared with other Janus kinase inhibitors such as tofacitinib, baricitinib, and upadacitinib. While all these compounds target the JAK-STAT pathway, this compound has unique structural features and binding properties that may confer distinct pharmacological profiles. For example, this compound may exhibit different selectivity for specific Janus kinase isoforms or have varying effects on cytokine signaling .
List of Similar Compounds
Tofacitinib: A Janus kinase inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.
Baricitinib: Another Janus kinase inhibitor with applications in treating rheumatoid arthritis and other diseases.
Upadacitinib: A selective Janus kinase inhibitor used for similar therapeutic purposes
Properties
Molecular Formula |
C22H23ClN6 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C22H23ClN6/c23-17-3-1-2-15(10-17)14-29-8-5-18(6-9-29)28-21-19-4-7-24-22(19)25-13-20(21)16-11-26-27-12-16/h1-4,7,10-13,18H,5-6,8-9,14H2,(H,26,27)(H2,24,25,28) |
InChI Key |
NVEDVUCNLSTDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=C3C=CNC3=NC=C2C4=CNN=C4)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
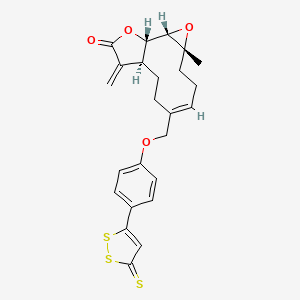
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)

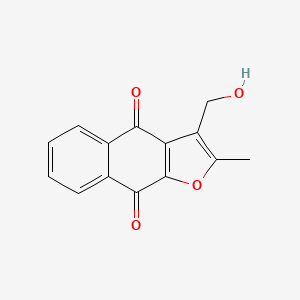

![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
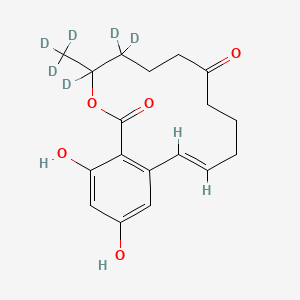
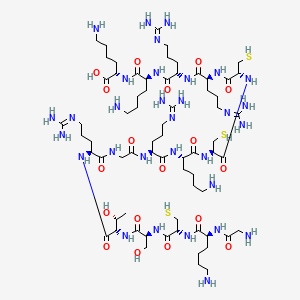
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
